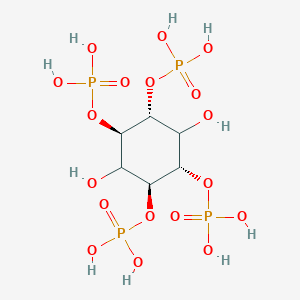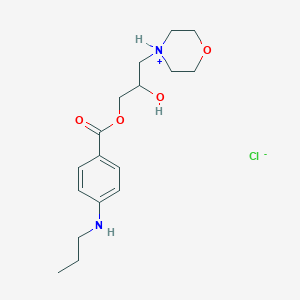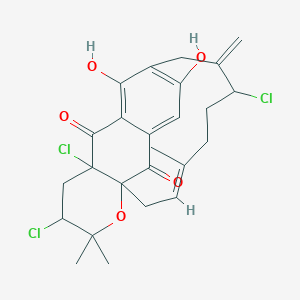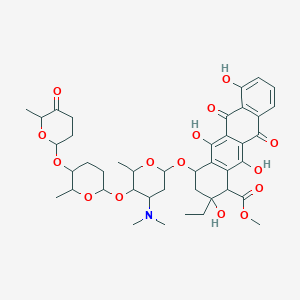
(2,5-DIHYDROXY-3,4,6-TRIPHOSPHONOOXY-CYCLOHEXOXY)PHOSPHONIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1s,3r,4r,6s)-1,3,4,6-Tetrapkisphosphate is an organic compound belonging to the class of inositol phosphates. These compounds contain a phosphate group attached to an inositol moiety. It is a small molecule with the chemical formula C6H16O18P4 and a molecular weight of approximately 500.0755 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3r,4r,6s)-1,3,4,6-Tetrapkisphosphate typically involves the phosphorylation of inositol. The reaction conditions often include the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid in the presence of a base like pyridine. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the desired phosphate ester .
Industrial Production Methods
Industrial production of (1s,3r,4r,6s)-1,3,4,6-Tetrapkisphosphate may involve large-scale phosphorylation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product. Purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(1s,3r,4r,6s)-1,3,4,6-Tetrapkisphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the phosphate groups to phosphite or phosphonate groups.
Substitution: The phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various phosphorylated derivatives, phosphonates, and substituted inositol compounds .
Scientific Research Applications
(1s,3r,4r,6s)-1,3,4,6-Tetrapkisphosphate has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a precursor for other inositol phosphates.
Biology: The compound is studied for its role in cellular signaling pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its therapeutic potential in treating metabolic disorders and its use as a diagnostic tool.
Mechanism of Action
The mechanism of action of (1s,3r,4r,6s)-1,3,4,6-Tetrapkisphosphate involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes involved in cellular signaling, modulating their activity. The compound may also influence the phosphorylation state of other molecules, thereby affecting various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Inositol Hexakisphosphate: Another inositol phosphate with six phosphate groups.
Inositol Trisphosphate: Contains three phosphate groups and is involved in calcium signaling.
Inositol Pentakisphosphate: Contains five phosphate groups and has roles in cellular signaling.
Uniqueness
(1s,3r,4r,6s)-1,3,4,6-Tetrapkisphosphate is unique due to its specific stereochemistry and the number of phosphate groups. This configuration allows it to interact with a distinct set of molecular targets and pathways, making it valuable for specific research and industrial applications .
Properties
CAS No. |
110298-84-5 |
|---|---|
Molecular Formula |
C6H16O18P4 |
Molecular Weight |
500.08 g/mol |
IUPAC Name |
[(1S,3R,4R,6S)-2,5-dihydroxy-3,4,6-triphosphonooxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H16O18P4/c7-1-3(21-25(9,10)11)5(23-27(15,16)17)2(8)6(24-28(18,19)20)4(1)22-26(12,13)14/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/t1?,2?,3-,4+,5-,6+ |
InChI Key |
ZAWIXNGTTZTBKV-IUHIMVDQSA-N |
SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@@H](C1O)OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O |
Synonyms |
chiro-inositol 1,3,4,6-tetrakisphosphate inositol-1,3,4,6-tetrakisphosphate inositol-1,3,4,6-tetraphosphate Ins-1,3,4,6-P4 myo-inositol 1,3,4,6-tetrakisphosphate myo-inositol-1,3,4,6-tetrakisphosphate myo-ITP |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![diethyl-[2-(2-phenoxyacetyl)oxy-2-phenylethyl]azanium chloride](/img/structure/B217509.png)
![2-[(2-propan-2-ylphenyl)sulfanylmethyl]-4,5-dihydro-1H-imidazol-1-iumchloride](/img/structure/B217511.png)












